molecular formula C17H18N4OS B5467199 4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5467199
M. Wt: 326.4 g/mol
InChI Key: BFEULFSJIOPOKI-UHFFFAOYSA-N
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Description

4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as EMT, is a novel compound that has gained significant attention in scientific research in recent years. EMT is a small molecule that has shown promising results in various studies, including cancer treatment, neuroprotection, and antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. In cancer treatment, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neuroprotection, this compound has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. This compound has also been shown to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have antimicrobial activity, inhibiting the growth of both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, this compound is relatively stable and can be synthesized in large quantities. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. In cancer treatment, further studies are needed to determine the optimal dosing and administration of this compound in vivo. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. In neuroprotection, future studies could explore the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to explore the potential of this compound as an antimicrobial agent, particularly in the treatment of antibiotic-resistant bacteria.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has shown promising results in various scientific research applications. This compound has been found to have potential in cancer treatment, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential of this compound, it is clear that this compound has significant potential for use in scientific research.

Synthesis Methods

4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine can be synthesized through a multistep process that involves the reaction of 4-ethylpyridine-2,3-dione with thioether and triazole reagents. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatography. The synthesis of this compound is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has shown potential in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, this compound has antimicrobial activity, inhibiting the growth of both gram-positive and gram-negative bacteria.

properties

IUPAC Name

4-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-3-21-16(14-7-9-18-10-8-14)19-20-17(21)23-12-13-5-4-6-15(11-13)22-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEULFSJIOPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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